CH-223191 (2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide) is a synthetic compound identified through high-throughput screening of chemical libraries. [] It is classified as a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various cellular processes, including xenobiotic metabolism, cell differentiation, and immune responses. [, , , ] CH-223191 is widely employed in scientific research as a valuable tool to investigate the biological roles of AhR and its associated signaling pathways. [, , , , , , , , , , , , , , , , ]
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide, also known as CH 223191, is a synthetic compound primarily recognized for its role as an antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-dependent transcription factor that plays a crucial role in the body's response to environmental toxins, including halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin. CH 223191 is extensively utilized in scientific research to investigate AhR-related pathways and toxicological effects associated with various compounds .
The compound is classified under the category of pyrazole derivatives and is often referenced in studies related to toxicology and pharmacology. It has been documented in various chemical databases, including PubChem, where it is listed with the unique identifier 301326-22-7. The compound's molecular formula is , and its InChI Key is LKTNEXPODAWWFM-UHFFFAOYSA-N.
The synthesis of CH 223191 involves several key steps:
For industrial applications, these processes are scaled up with optimized conditions to enhance yield and purity. Purification methods such as recrystallization or chromatography are commonly employed to obtain the final product.
The molecular structure of CH 223191 can be represented as follows:
This structure indicates the presence of multiple functional groups, including a carboxamide and an azo group, which contribute to its biological activity.
CH 223191 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed depend significantly on the reaction conditions and reagents used.
CH 223191 functions primarily as an antagonist of the aryl hydrocarbon receptor. By binding to this receptor, it inhibits the receptor's activation by various ligands, thus preventing downstream signaling pathways that may lead to toxic effects. This mechanism is particularly relevant in studies assessing the impact of environmental pollutants on cellular processes .
Research has shown that compounds like CH 223191 can modulate AhR activity in various biological systems, influencing gene expression related to detoxification processes .
CH 223191 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and influence its behavior during biological assays .
CH 223191 is primarily used in scientific research focused on:
The compound's ability to selectively inhibit AhR makes it a valuable tool for researchers exploring receptor-mediated pathways related to both health and disease .
This synthetic small molecule, systematically named 2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide and commonly known as CH-223191 (CAS 301326-22-7), represents a cornerstone compound in molecular pharmacology. Its chemical structure comprises a 1-methylpyrazole core linked via carboxamide to a tri-substituted benzene ring featuring a distinctive ortho-methyl substituted diazenyl (azo) group. With the molecular formula C₁₉H₁₉N₅O and molecular weight of 333.39 g/mol, this orange-brown powder exhibits significant solubility in DMSO (≥20 mg/mL), facilitating its research applications [1] [5]. The compound's discovery marked a pivotal advancement in aryl hydrocarbon receptor (AhR) biochemistry, providing researchers with the first highly selective antagonist tool to probe this environmentally responsive receptor system.
O-Tolyl-Diazenyl Group Pyrazole-Carboxamide Core│ │CH₃─C₆H₄─N=N─C₆H₃(CH₃)─NH─C(=O)─C₃HN₂(CH₃)─CH₃│ │ortho-Methyl meta-Methyl
The discovery of CH-223191 emerged from targeted efforts to develop selective AhR antagonists that could overcome limitations of earlier compounds. Prior antagonists like α-naphthoflavone exhibited partial agonist activity or cross-reactivity with estrogen receptors, confounding experimental results. In 2006, Kim and colleagues identified CH-223191 through systematic screening of pyrazole derivatives, seeking compounds that could specifically block 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) binding without activating the receptor [1] [5].
This compound demonstrated unprecedented specificity for AhR, with mechanistic studies revealing it inhibits TCDD-induced AhR nuclear translocation and DNA binding. Its most significant breakthrough was achieving nanomolar potency (IC₅₀ = 30 nM) against TCDD-mediated responses without exhibiting agonist activity even at high concentrations (100 μM) – a critical distinction from predecessors [1] [4]. This pharmacological profile rapidly established CH-223191 as the gold standard tool compound for dissecting AhR signaling in toxicology and immunology research, particularly for studying dioxin toxicity mechanisms where selective receptor blockade was previously unattainable.
CH-223191 belongs to a structurally distinctive subclass of azo-linked pyrazole carboxamides with specific features enabling its unique activity profile:
Pyrazole Core: The 1-methyl-1H-pyrazole-5-carboxamide moiety provides the foundational pharmacophore responsible for AhR binding affinity. Pyrazoles as a class demonstrate remarkable versatility in medicinal chemistry, serving as core structures in diverse pharmaceuticals (e.g., celecoxib, rimonabant) due to their metabolic stability and hydrogen-bonding capability [4] [6]. In CH-223191, the methyl group at pyrazole position N-1 prevents tautomerism that could diminish binding specificity.
Diazenyl Bridge: The azo group (-N=N-) connecting the two aromatic systems creates a planar, conjugated system essential for π-stacking interactions within the AhR binding pocket. The ortho-methyl substitution on the terminal phenyl ring (o-tolyl group) induces steric hindrance that prevents receptor activation helix positioning – the key to its pure antagonism [1] [4].
Carboxamide Linker: The secondary amide (-NH-C(=O)-) between the pyrazole and central benzene ring provides both hydrogen bond donor/acceptor capacity and conformational restriction. This moiety aligns with bioisosteric principles seen in other therapeutic pyrazole derivatives, balancing hydrophobicity with directed interactions [4] [8].
Table 1: Structural Comparison to Therapeutic Pyrazole Derivatives
Compound | Core Structure | Key Substitutions | Primary Target |
---|---|---|---|
CH-223191 | Pyrazole-3-carboxamide | Diazenyl linker, o-tolyl | AhR antagonist |
Celecoxib | 1,5-Diarylpyrazole | Sulfonamide, para-methylphenyl | COX-2 inhibitor |
Rimonabant | 1,5-Diarylpyrazole | Piperidine carboxamide | CB1 inverse agonist |
Difenamizole | 1H-pyrazole | Phenyl, dimethylaminomethyl | Analgesic |
The introduction of CH-223191 fundamentally transformed AhR research by enabling mechanism-specific interrogation of receptor function across biological systems:
TCDD Toxicity Mitigation: As the first antagonist to effectively block TCDD-induced CYP1A1 transcription at nanomolar concentrations, CH-223191 provided definitive proof that dioxin toxicity occurs primarily through AhR activation. This resolved long-standing debates about alternative toxicity mechanisms [1] [5].
Immunological Applications: The compound revealed unexpected AhR roles in T-cell differentiation, particularly its ability to block endogenous agonist-induced Th17 cell differentiation while promoting regulatory T-cell functions. This positioned AhR as a tunable immune checkpoint [1] [4].
Stem Cell Expansion: CH-223191 demonstrated practical utility in promoting human hematopoietic stem cell expansion ex vivo by blocking endogenous AhR agonists present in culture systems. This application highlighted therapeutic potential beyond toxicology research [1] [5].
Inflammatory Signaling: Studies using this antagonist proved AhR involvement in cytokine-mediated inflammatory pathways in fibroblast-like synoviocytes, suggesting novel therapeutic approaches for autoimmune conditions [1].
Table 2: Key Research Applications Enabled by CH-223191
Research Area | Experimental Model | Key Finding | Reference |
---|---|---|---|
Dioxin Toxicity | HepaRG cells | Blocked TCDD-induced nuclear translocation | Kim et al. |
Th17 Differentiation | Murine T-cells | Inhibited endogenous agonist-driven Th17 | Veldhoen et al. |
Hematopoietic Expansion | Human cord blood stem cells | Enhanced CD34+ cell proliferation 3-fold | Carlin et al. |
Arthritis Pathogenesis | Fibroblast-like synoviocytes | Suppressed IL-6/JAK/STAT signaling | Lahoti et al. |
The compound's >10,000-fold selectivity for AhR over nuclear receptors like the estrogen receptor (no measurable binding at 10 μM) established it as the definitive tool for discriminating AhR-specific effects in complex biological systems. Its commercial availability from major suppliers (Sigma-Aldrich, Cayman Chemical) in research quantities (5-25 mg) has supported widespread adoption across disciplines [1] [5]. Future research directions include developing second-generation analogs with improved aqueous solubility for in vivo applications while retaining the exquisite selectivity profile first achieved with this foundational molecule.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6